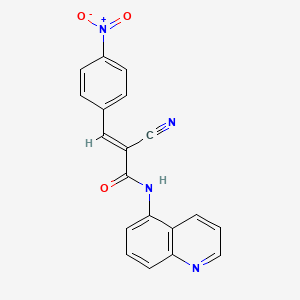

4-(3,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-1H-imidazole-2(3H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-1H-imidazole-2(3H)-thione, also known as DIT, is a chemical compound that has been the focus of numerous scientific studies due to its potential applications in various fields such as pharmacology, medicine, and materials science.

Applications De Recherche Scientifique

Antimicrobial and Anti-Proliferative Activities

The compound 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has shown potential in antimicrobial and anti-proliferative activities. It's been synthesized along with N-Mannich bases and evaluated for inhibitory activity against bacteria and fungi like Candida albicans. Some derivatives displayed broad-spectrum antibacterial activities, while others showed potent activity against specific Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds was evaluated against various cancer cell lines, demonstrating promising activity against prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Antioxidant Mimics and Reactive Oxygen Species Scavenging

Thione-based nickel(II) complexes have been synthesized, including compounds with 1-(2-isopropylphenyl)-1H-imidazole-2(3H)-thione. These complexes were found to exhibit promising superoxide dismutase biomimetic catalytic activities, serving as functional mimic enzymes for detoxification of superoxide radicals. This indicates potential antioxidant applications (Ibrahim et al., 2017).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives, including imidazole-2(3H)-thione variants, have been investigated as corrosion inhibitors for carbon steel in acidic media. These compounds act as mixed-type inhibitors and their adsorption on metal surfaces follows the Langmuir adsorption isotherm. This suggests their potential use in protecting metals from corrosion (Duran, Yurttaş, & Duran, 2021).

Luminescence Sensing

Lanthanide metal-organic frameworks containing dimethylphenyl imidazole dicarboxylate, including derivatives of imidazole-2(3H)-thione, have been synthesized and demonstrated selective sensitivity to benzaldehyde-based derivatives. These complexes show potential as fluorescence sensors for chemicals, highlighting their application in sensing technologies (Shi et al., 2015).

Catalytic and Structural Applications

Various studies have explored the structural and catalytic properties of imidazole-2(3H)-thione derivatives. For instance, copper(I) halide complexes with triphenylphosphane and heterocyclic thione ligands, including imidazole-2-thiones, have been synthesized and characterized, providing insights into their potential applications in catalysis and materials science (Aslanidis et al., 2002).

Propriétés

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-13(2)14-5-8-16(9-6-14)22-12-17(21-20(22)25)15-7-10-18(23-3)19(11-15)24-4/h5-13H,1-4H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYHPYWIKAGYMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-1H-imidazole-2(3H)-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2371500.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)

![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2371513.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2371515.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)